molecular formula C9H7N5 B11034431 6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine

6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11034431
M. Wt: 185.19 g/mol
InChI Key: YQMLPORPCVKJDI-UHFFFAOYSA-N
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Description

6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the Dimroth rearrangement of triazolopyrimidines . These reactions are generally carried out under mild conditions, often at room temperature, and may involve catalysts such as iron (III) chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction volumes, and ensuring the availability of high-quality starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazolopyrimidines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[1,5-a]pyrimidine

Uniqueness

6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the resulting biological activities. Compared to other similar compounds, it has shown superior cytotoxic activities against certain cancer cell lines and has unique binding properties with molecular targets like CDK2 .

Properties

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

10-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene

InChI

InChI=1S/C9H7N5/c1-6-7-4-11-9-12-5-13-14(9)8(7)2-3-10-6/h2-5H,1H3

InChI Key

YQMLPORPCVKJDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=NC3=NC=NN23

Origin of Product

United States

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